3,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
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Description
3,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H19N3O5S and its molecular weight is 353.39. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Molecular Docking Studies
Research involving compounds structurally similar to 3,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide has demonstrated potential applications in enzyme inhibition, offering insights into therapeutic interventions for various diseases. For example, Schiff bases derived from sulfa drugs, characterized by their sulfonyl and substituted aromatic groups, have shown inhibitory effects on enzymes like cholesterol esterase, tyrosinase, and α-amylase, among others. These findings are supported by molecular docking studies that illustrate the potential binding interactions between these compounds and target enzymes, providing a foundation for developing new inhibitors with improved specificity and potency (Alyar et al., 2019).
Antitumor and Antimicrobial Activities
Compounds incorporating the benzenesulfonamide moiety have also been explored for their antitumor and antimicrobial properties. Some novel sulfonamide derivatives have demonstrated significant in vitro antitumor activity against various human cancer cell lines, suggesting the potential for these compounds to serve as leads in the development of new anticancer agents. Additionally, the antimicrobial activity of these compounds against a range of bacterial and fungal species highlights their potential in addressing infectious diseases and the growing challenge of antibiotic resistance (Rathish et al., 2012).
Carbonic Anhydrase Inhibition
Research into the inhibition of carbonic anhydrases, enzymes critical for various physiological processes, has revealed that certain sulfonamide-based compounds can effectively inhibit these enzymes. This property is particularly relevant for developing therapeutic strategies for conditions such as glaucoma, edema, and certain neurological disorders. Studies have demonstrated that modifications to the sulfonamide structure can significantly influence the binding affinity and selectivity towards different isoforms of carbonic anhydrase, paving the way for the design of isoform-specific inhibitors with potential clinical applications (Vaškevičienė et al., 2019).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to this compound contribute significantly to understanding their chemical properties and potential biological activities. Detailed studies involving spectroscopic techniques, crystallography, and computational methods have provided valuable insights into the molecular structure, stability, and reactivity of these compounds, facilitating the development of novel derivatives with enhanced biological activities (Purandara et al., 2021).
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-22-13-7-6-12(11-14(13)23-2)24(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFQBZJNJHNTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.